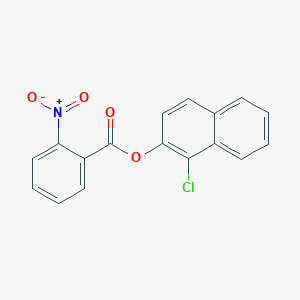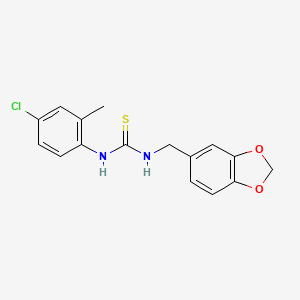
N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-chloro-2-methylphenyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-chloro-2-methylphenyl)thiourea, also known as AG490, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. AG490 is a potent inhibitor of Janus kinase 2 (JAK2) and has been shown to have anti-inflammatory and anti-cancer effects.
作用機序
N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-chloro-2-methylphenyl)thiourea is a potent inhibitor of JAK2, a tyrosine kinase that plays a key role in cytokine signaling. JAK2 is activated by cytokine receptors such as the interleukin-6 receptor (IL-6R) and the erythropoietin receptor (EpoR). Once activated, JAK2 phosphorylates and activates downstream signaling molecules such as STAT3.
N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-chloro-2-methylphenyl)thiourea inhibits JAK2 by binding to the ATP-binding site of the kinase domain. This prevents the phosphorylation and activation of downstream signaling molecules such as STAT3. Inhibition of JAK2 signaling by N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-chloro-2-methylphenyl)thiourea leads to the inhibition of cytokine production, cell proliferation, and survival.
Biochemical and Physiological Effects
N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-chloro-2-methylphenyl)thiourea has been shown to have various biochemical and physiological effects. In cancer, N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-chloro-2-methylphenyl)thiourea has been shown to induce cell cycle arrest and apoptosis in cancer cells. N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-chloro-2-methylphenyl)thiourea has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
In inflammation, N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-chloro-2-methylphenyl)thiourea has been shown to reduce the production of pro-inflammatory cytokines such as IL-6 and TNF-α. N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-chloro-2-methylphenyl)thiourea has also been shown to inhibit the activation of STAT3, which plays a key role in inflammation.
In autoimmune disorders, N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-chloro-2-methylphenyl)thiourea has been shown to inhibit the activation of T cells and the production of autoantibodies. N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-chloro-2-methylphenyl)thiourea has also been shown to reduce the severity of EAE, a mouse model of multiple sclerosis.
実験室実験の利点と制限
N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-chloro-2-methylphenyl)thiourea has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-chloro-2-methylphenyl)thiourea has also been extensively studied for its potential therapeutic applications, which makes it a valuable tool for research.
However, N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-chloro-2-methylphenyl)thiourea also has some limitations for lab experiments. It is a non-selective inhibitor that can inhibit other kinases besides JAK2. N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-chloro-2-methylphenyl)thiourea can also have off-target effects that can complicate the interpretation of experimental results.
将来の方向性
For the research on N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-chloro-2-methylphenyl)thiourea include developing more selective inhibitors of JAK2, investigating its potential therapeutic applications in other diseases, and developing N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-chloro-2-methylphenyl)thiourea analogs with improved pharmacokinetic and pharmacodynamic properties.
合成法
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-chloro-2-methylphenyl)thiourea involves the reaction of 4-chloro-2-methylphenyl isothiocyanate with 1,3-benzodioxole-5-carboxaldehyde in the presence of a base such as potassium carbonate. The resulting product is then treated with hydrazine hydrate to afford N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-chloro-2-methylphenyl)thiourea. The purity of the final product can be improved by recrystallization from a suitable solvent.
科学的研究の応用
N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-chloro-2-methylphenyl)thiourea has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and autoimmune disorders. In cancer, N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-chloro-2-methylphenyl)thiourea has been shown to inhibit the growth of various cancer cell lines including breast, lung, and prostate cancer cells. N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-chloro-2-methylphenyl)thiourea has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.
In inflammation, N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-chloro-2-methylphenyl)thiourea has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-chloro-2-methylphenyl)thiourea has also been shown to inhibit the activation of signal transducer and activator of transcription 3 (STAT3), a transcription factor that plays a key role in inflammation.
In autoimmune disorders, N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-chloro-2-methylphenyl)thiourea has been shown to inhibit the activation of T cells and the production of autoantibodies. N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-chloro-2-methylphenyl)thiourea has also been shown to reduce the severity of experimental autoimmune encephalomyelitis (EAE), a mouse model of multiple sclerosis.
特性
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-3-(4-chloro-2-methylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O2S/c1-10-6-12(17)3-4-13(10)19-16(22)18-8-11-2-5-14-15(7-11)21-9-20-14/h2-7H,8-9H2,1H3,(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHSMGEFIYRVHQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=S)NCC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-Benzodioxol-5-ylmethyl)-3-(4-chloro-2-methylphenyl)thiourea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-(4-methoxyphenyl)acrylamide](/img/structure/B5723741.png)
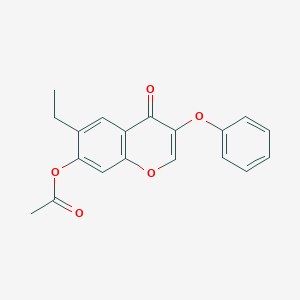
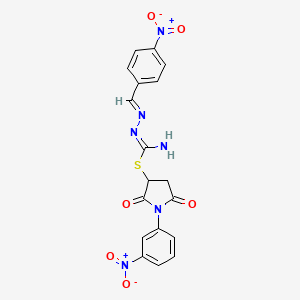
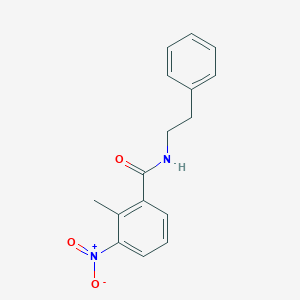
![1-(4-fluorophenyl)-4-{[4-(methylthio)phenyl]carbonothioyl}piperazine](/img/structure/B5723770.png)
![1-cyclopentyl-2-(2-thienyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B5723774.png)
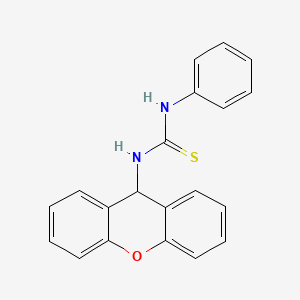
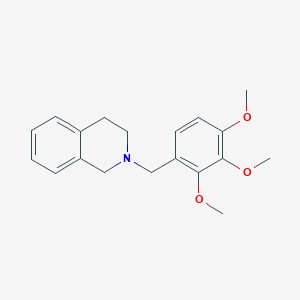
![N~2~-(4-methoxyphenyl)-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5723789.png)
![N-(4-ethylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5723796.png)
![N'-{[2-(4-methoxyphenyl)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5723806.png)
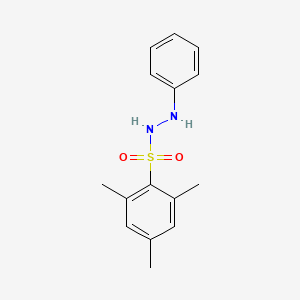
![N'-{[1-(4-chlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylene}-1-methyl-1H-indole-3-carbohydrazide](/img/structure/B5723842.png)
